molecular formula C18H19N3O4S B11501593 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B11501593
M. Wt: 373.4 g/mol
InChI Key: HFXHCJVRBRGNKN-UHFFFAOYSA-N
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Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the dimethyl groups at positions 2 and 7.

Finally, the nitrobenzenesulfonamide moiety is introduced through a sulfonation reaction, where the indole derivative is treated with a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-12-5-3-8-17-16(13(2)20-18(12)17)9-10-19-26(24,25)15-7-4-6-14(11-15)21(22)23/h3-8,11,19-20H,9-10H2,1-2H3

InChI Key

HFXHCJVRBRGNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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